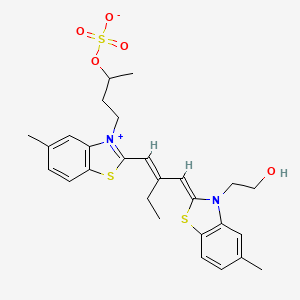
N,N-Dibenzyloxycarbonyl-lysine anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyloxycarbonyl-lysine anhydride is a derivative of lysine, an essential amino acid. It is primarily used in peptide synthesis as a protecting group for the amino group of lysine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl lysine anhydride typically involves the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxycarbonyl-protected lysine, which is then converted to its anhydride form through a dehydration reaction .
Industrial Production Methods: Industrial production of benzyloxycarbonyl lysine anhydride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibenzyloxycarbonyl-lysine anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride reacts with nucleophiles such as amines to form amides.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the anhydride.
Major Products:
Nucleophilic Substitution: The major products are amides and esters.
Hydrolysis: The major products are carboxylic acids and amines.
Applications De Recherche Scientifique
N,N-Dibenzyloxycarbonyl-lysine anhydride has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for lysine in peptide synthesis to prevent unwanted side reactions.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Delivery: It is employed in the development of drug delivery systems, particularly in the synthesis of biodegradable polymers.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of benzyloxycarbonyl lysine anhydride involves the protection of the amino group of lysine through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amino group .
Comparaison Avec Des Composés Similaires
t-Butyloxycarbonyl Lysine Anhydride: Another protecting group used in peptide synthesis, which can be removed under acidic conditions.
Fluorenylmethoxycarbonyl Lysine Anhydride: A protecting group that can be removed under basic conditions.
Uniqueness: N,N-Dibenzyloxycarbonyl-lysine anhydride is unique due to its stability under a wide range of conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Propriétés
IUPAC Name |
[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPFAWUTVGOAX-ZEQRLZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)
![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)

